6-(4-Bromoimidazol-1-yl)isoquinoline
CAS No.:
Cat. No.: VC20508614
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8BrN3 |
|---|---|
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 6-(4-bromoimidazol-1-yl)isoquinoline |
| Standard InChI | InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H |
| Standard InChI Key | MNSUEGWKWDECQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 6-(4-Bromoimidazol-1-yl)isoquinoline consists of a bicyclic isoquinoline system (CHN) fused with a 4-bromoimidazole ring (CHBrN) at the 6-position. Key features include:
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Isoquinoline Core: A benzene ring fused to a pyridine ring, providing planar aromaticity and π-conjugation .
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4-Bromoimidazole Substituent: A five-membered ring containing two nitrogen atoms and a bromine atom at the 4-position, introducing steric bulk and electrophilic reactivity.
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Molecular Formula: CHBrN, with a molecular weight of approximately 290.12 g/mol.
The bromine atom enhances the compound’s susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), while the imidazole moiety offers hydrogen-bonding capabilities, critical for biological interactions .
Synthetic Pathways and Optimization
Direct Bromination and Coupling Strategies
The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline can be hypothesized through sequential bromination and nucleophilic aromatic substitution (NAS) reactions:
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Bromination of Isoquinoline: Electrophilic bromination of isoquinoline at the 6-position using bromine (Br) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr.
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Imidazole Coupling: Reaction of 6-bromoisoquinoline with 4-bromoimidazole via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Example Protocol:
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Step 1: 6-Bromoisoquinoline is synthesized by treating isoquinoline with NBS (1.2 equiv) in acetic acid at 80°C for 12 hours (yield: 65–70%).
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Step 2: The brominated intermediate is coupled with 4-bromoimidazole using Pd(OAc) (5 mol%), Xantphos (10 mol%), and CsCO in toluene at 110°C, yielding the target compound (yield: 50–55%) .
Alternative Routes via Multicomponent Reactions
Recent advances in isoquinoline synthesis, such as the Pomeranz-Fritsch reaction, could be adapted. For instance, a triazole intermediate could be cyclized under acidic conditions to form the isoquinoline scaffold, followed by post-functionalization with imidazole .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Expected peaks include C–Br stretching (550–600 cm), C=N stretching (1600–1650 cm), and aromatic C–H bending (700–800 cm) .
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H NMR: Key signals include imidazole protons (δ 7.8–8.2 ppm), isoquinoline aromatic protons (δ 7.5–8.5 ppm), and a singlet for the imidazole C–H (δ 8.0 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 290.12 (M) with fragmentation patterns consistent with loss of Br (79.90 Da).
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the imidazole’s hydrogen-bonding capacity .
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Stability: Susceptible to photodegradation under UV light; storage in amber vials at −20°C is recommended.
Industrial and Materials Science Applications
Coordination Chemistry
The imidazole nitrogen atoms can act as ligands for transition metals (e.g., Cu, Fe), enabling applications in catalysis or metal-organic frameworks (MOFs) .
Organic Electronics
Isoquinoline derivatives are explored as electron-transport materials in OLEDs. The bromine substituent may tune electronic band gaps, enhancing charge mobility.
Challenges and Future Directions
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Synthetic Yield Optimization: Current hypothetical routes suffer from moderate yields (50–70%); microwave-assisted or flow chemistry approaches could improve efficiency .
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Toxicity Profiling: In silico ADMET studies are needed to predict pharmacokinetic behavior and potential off-target effects.
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Functionalization Strategies: Further derivatization at the 4-position of imidazole (e.g., Suzuki coupling) could expand structural diversity.
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